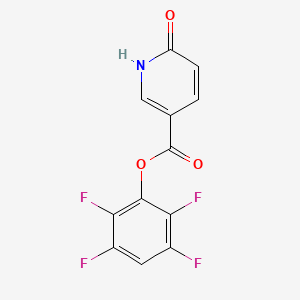
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is a fluorinated aromatic ester. This compound is characterized by the presence of four fluorine atoms on the phenyl ring and a hydroxynicotinate moiety. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate typically involves the esterification of 2,3,5,6-tetrafluorophenol with 6-hydroxynicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent compound in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenyl moiety but lacks the nicotinate group.
6-Hydroxynicotinic Acid: Contains the hydroxynicotinate moiety but lacks the tetrafluorophenyl group.
2,3,5,6-Tetrafluoroterephthalaldehyde: Another fluorinated aromatic compound with distinct chemical properties.
Uniqueness
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is unique due to the combination of the tetrafluorophenyl and hydroxynicotinate groups. This dual functionality imparts unique reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H5F4NO3 |
|---|---|
Poids moléculaire |
287.17 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C12H5F4NO3/c13-6-3-7(14)10(16)11(9(6)15)20-12(19)5-1-2-8(18)17-4-5/h1-4H,(H,17,18) |
Clé InChI |
KHFXCGCDJWFQBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
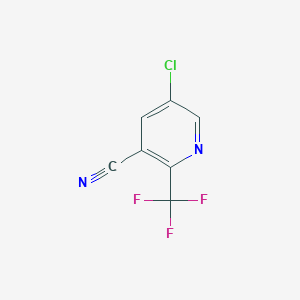
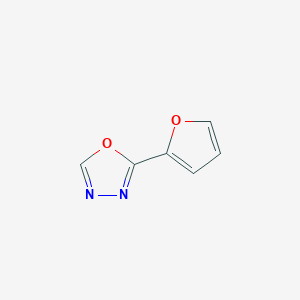
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)
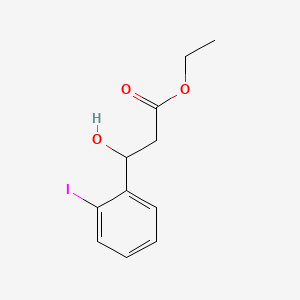
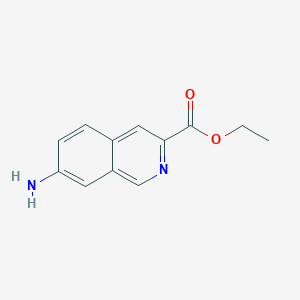
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)



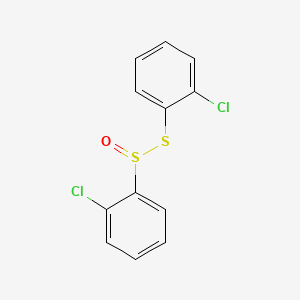
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

